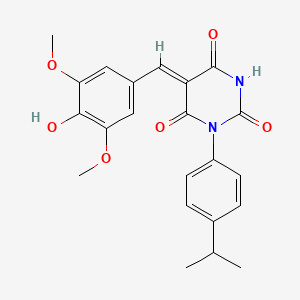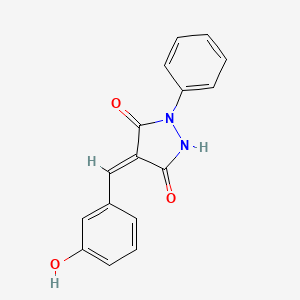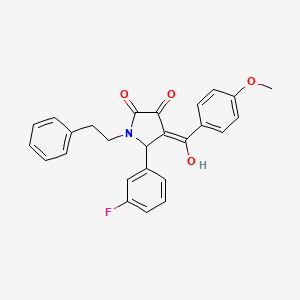![molecular formula C15H16N4O4 B3903283 methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3903283.png)
methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate
説明
The compound “methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate” is a complex organic molecule. It appears to exist in a keto-enamine tautomeric form, stabilized by an intramolecular N-H⋯O hydrogen bond .
Molecular Structure Analysis
The molecule seems to be stabilized by intramolecular N-H⋯O and C-H⋯O hydrogen bonds . The pyrazole ring is oriented at specific dihedral angles with respect to the aromatic rings .科学的研究の応用
Anticancer Activity
Pyrazole and thiazole derivatives have been reported to possess significant anticancer properties. The core structure of the compound shares similarities with these derivatives, suggesting potential efficacy in cancer treatment. For instance, thiazolyl-pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor kinase (EGFR), which is a known target in cancer therapy . The cytotoxicity of these compounds against human liver carcinoma cell lines has been examined, revealing activities close to standard drugs like Doxorubicin .
Antimicrobial and Antifungal Applications
Thiazole derivatives are known for their antimicrobial and antifungal activities. Given the structural similarity of the compound to thiazole derivatives, it could be hypothesized that it may also exhibit these biological activities. This could lead to the development of new antimicrobial and antifungal agents that can be used to treat various infections .
Anti-HIV and Antiretroviral Effects
Compounds containing thiazole have been utilized in antiretroviral drugs such as Ritonavir. The compound , due to its structural features, might be explored for its potential use in anti-HIV treatments. This could contribute to the ongoing efforts to find more effective and less toxic antiretroviral drugs .
Antihypertensive Properties
Thiazole derivatives have also been associated with antihypertensive effects. Research into the compound’s potential to act on cardiovascular targets could open up new avenues for the treatment of hypertension. This would be particularly valuable in the development of novel antihypertensive medications .
Anti-Inflammatory and Analgesic Effects
Indole derivatives, which share a common motif with the compound , have shown anti-inflammatory and analgesic activities. Investigating this compound for similar properties could lead to the discovery of new pain-relief medications with potentially lower ulcerogenic indexes compared to existing drugs like indomethacin and celecoxib .
Antimalarial and Antiparasitic Activities
The structural analogs of the compound have been explored for their antimalarial and antiparasitic activities. This suggests that the compound could also be researched for its potential use in treating diseases caused by parasites, including malaria. Such studies could contribute significantly to the field of tropical medicine .
作用機序
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazolone moiety in the given compound, are known to exhibit a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins, leading to their diverse therapeutic effects .
Mode of Action
Based on the structural similarity to imidazole derivatives, it can be hypothesized that it might interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to conformational changes in the target molecules, thereby modulating their activity .
Biochemical Pathways
Imidazole derivatives, which share structural similarity with the given compound, are known to affect various biochemical pathways related to their biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body due to their high solubility in water and other polar solvents . The metabolism and excretion of these compounds can vary depending on their specific chemical structures and the presence of functional groups .
Result of Action
Based on the known activities of structurally similar compounds, it can be hypothesized that this compound might exhibit a range of biological activities, potentially leading to various therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other molecules can influence the compound’s interaction with its targets, potentially affecting its efficacy .
特性
IUPAC Name |
methyl 4-[(E)-[[2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9-12(14(21)19-17-9)7-13(20)18-16-8-10-3-5-11(6-4-10)15(22)23-2/h3-6,8,12H,7H2,1-2H3,(H,18,20)(H,19,21)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKJUVOQKXOSMY-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903201.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B3903217.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3903226.png)

![1-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3903245.png)
![3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3903251.png)
![N-(2,4-dimethylphenyl)-2-{[(5-isobutylisoxazol-3-yl)methyl]amino}acetamide](/img/structure/B3903259.png)


![N~2~-benzyl-N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3903274.png)
![methyl (2S,4R)-4-(dimethylamino)-1-{[(1R,4S)-1,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-4-yl]carbonyl}pyrrolidine-2-carboxylate](/img/structure/B3903279.png)
![4-{5-(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B3903281.png)
